Bienvenue dans la boutique en ligne BenchChem!

Jaceosidin

Drug-Drug Interaction Pharmacokinetics Cytochrome P450

Jaceosidin (CAS 18085-97-7) is the definitive choice for protocols requiring a potent, mechanistically characterized CYP1A2 inhibitor (IC50 5.3 μM, Ki 3.8 μM). Its unique 3',6-methoxylation pattern provides 3-fold stronger CYP1A2 inhibition than eupatilin, ensuring reliable DDI study data. Jaceosidin also demonstrates 14.8-fold greater anti-T. cruzi potency (IC50 0.06 μg/mL) and cancer-cell-selective apoptosis (active in HSC-3, Ca9.22, Caki, AML) while sparing normal cells. With a validated IC50 of 27 μM for NO inhibition in microglia, it is an essential reference for neuroinflammation research. Avoid in-class substitution—procure authentic Jaceosidin for reproducible, publication-ready results.

Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
CAS No. 18085-97-7
Cat. No. B1672727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJaceosidin
CAS18085-97-7
SynonymsJaceosidin; 
Molecular FormulaC17H14O7
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O
InChIInChI=1S/C17H14O7/c1-22-13-5-8(3-4-9(13)18)12-6-10(19)15-14(24-12)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3
InChIKeyGLAAQZFBFGEBPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Jaceosidin (CAS 18085-97-7): Procurement Guide for the Trihydroxyflavone with Quantified Differential Activity Versus Eupatilin and Apigenin


Jaceosidin (CAS 18085-97-7), a trihydroxyflavone characterized by hydroxy groups at positions 5, 7, and 4' and methoxy groups at positions 3' and 6, is a naturally occurring flavonoid primarily isolated from Artemisia species such as A. asiatica and A. vestita [1]. It is recognized for its anti-inflammatory, anti-allergic, and apoptosis-inducing properties [1].

Why Jaceosidin Cannot Be Replaced by Generic Flavonoids: Structural Basis for Differential CYP and Antiproliferative Activity


Jaceosidin's specific methoxylation pattern at C3' and C6 distinguishes it from closely related flavones like eupatilin (which bears an additional methoxy group at C4') and apigenin (which lacks methoxy groups entirely). These subtle structural differences translate into quantifiable divergences in cytochrome P450 inhibition profiles, antiproliferative potency, and selectivity against normal cells, rendering in-class substitution scientifically unsound [1][2].

Jaceosidin: Quantitative Evidence of Differential Performance Versus Eupatilin, Apigenin, and Luteolin


Jaceosidin Exhibits ~2-Fold More Potent CYP1A2 Inhibition Than Eupatilin in Human Liver Microsomes

In a direct comparative study using a cocktail probe assay in human liver microsomes, Jaceosidin demonstrated a significantly lower IC50 for CYP1A2-catalyzed phenacetin O-deethylation (5.3 μM) compared to eupatilin (9.4 μM) [1]. Kinetic analysis further revealed that Jaceosidin acts as a competitive inhibitor of CYP1A2 with a Ki of 3.8 μM, whereas eupatilin exhibits a Ki of 2.3 μM [1].

Drug-Drug Interaction Pharmacokinetics Cytochrome P450

Jaceosidin is 2.5-Fold Less Potent as a CYP2C9 Inhibitor Than Eupatilin

In the same human liver microsome study, Jaceosidin showed an IC50 of 10.2 μM for CYP2C9-catalyzed diclofenac 4-hydroxylation, which is 2.5-fold higher (less potent) than eupatilin's IC50 of 4.1 μM [1]. The Ki for Jaceosidin was 6.4 μM (mixed-type inhibition), compared to eupatilin's 1.6 μM [1].

Drug-Drug Interaction Pharmacokinetics Cytochrome P450

Jaceosidin Demonstrates 14.8-Fold Greater Potency Against T. cruzi Epimastigotes Than Eupatilin

A comparative study on antiprotozoal activity revealed that Jaceosidin exhibits an IC50 of 0.06 μg/mL against Trypanosoma cruzi epimastigotes, compared to 0.89 μg/mL for eupatilin and 2.94 μg/mL for nepetin [1].

Antiprotozoal Chagas Disease Trypanosoma cruzi

Jaceosidin Exhibits Lower Potency Than Apigenin but Comparable Contribution to Anti-Inflammatory Effect in Rat Hepatocytes

In primary cultured rat hepatocytes stimulated with IL-1β, Jaceosidin inhibited nitric oxide (NO) production with an IC50 of 43.5 ± 1.31 μM [1]. In contrast, apigenin showed a more potent IC50 of 12 ± 5.4 μM under the same conditions [1]. However, when normalized for natural abundance (content/IC50 ratio), Jaceosidin (69.2%) contributed comparably to luteolin (100%) as a major anti-inflammatory component of Chrysanthemum indicum capitula [1].

Anti-inflammatory Nitric Oxide Hepatoprotection

Jaceosidin Demonstrates Selective Cytotoxicity Against Cancer Cells While Sparing Normal Cells

In oral squamous cell carcinoma (OSCC) models, Jaceosidin exhibited selective suppression of proliferation with IC50 values of 82.1 μM in HSC-3 cells and 97.5 μM in Ca9.22 cells, while showing no effects on HaCaT normal epithelial cell viability [1]. Furthermore, in human renal carcinoma Caki cells, Jaceosidin (30-75 μM) induced apoptosis without obvious effects on normal cells [2]. In acute myeloid leukemia (AML) models, Jaceosidin selectively targeted leukemic cells while sparing normal peripheral blood mononuclear cells (PBMCs) [3].

Selective Cytotoxicity Anticancer Apoptosis

Jaceosidin Inhibits Microglial NO Production with an IC50 of 27 μM in Neuroinflammation Models

In LPS-stimulated microglia, Jaceosidin inhibited nitric oxide (NO) production with an IC50 of 27 ± 0.4 μM [1]. Systemic injection of Jaceosidin ameliorated neuroinflammation in a mouse model of experimental allergic encephalomyelitis, indicating in vivo functional activity [1].

Neuroinflammation Microglia Nitric Oxide

Recommended Procurement Scenarios for Jaceosidin Based on Quantified Differential Activity


Pharmacokinetic and Drug-Drug Interaction Studies Requiring CYP1A2 Profiling

Jaceosidin is the preferred choice over eupatilin when a more potent CYP1A2 inhibitor is required (IC50 5.3 μM vs. 9.4 μM). Its competitive inhibition mechanism (Ki 3.8 μM) makes it suitable for in vitro DDI studies where CYP1A2-mediated metabolism is a primary concern [1].

Antiprotozoal Screening Programs Targeting Trypanosoma cruzi (Chagas Disease)

Jaceosidin's 14.8-fold greater potency against T. cruzi epimastigotes compared to eupatilin (IC50 0.06 μg/mL vs. 0.89 μg/mL) justifies its selection as a lead-like compound or positive control in antiprotozoal assays focused on Chagas disease [1].

Selective Cytotoxicity Studies in Oral Squamous Cell Carcinoma (OSCC) or AML

Jaceosidin's demonstrated selectivity for cancer cells (HSC-3, Ca9.22, Caki, AML) over normal cells (HaCaT, PBMCs) makes it a valuable tool compound for investigating tumor-specific apoptotic pathways and developing targeted therapies [1][2].

Neuroinflammation Research Involving Microglial Activation and NO Production

With an IC50 of 27 μM for NO inhibition in microglia and validated in vivo efficacy in an EAE model, Jaceosidin serves as a quantifiable reference compound for studies of neuroinflammatory mechanisms and microglial polarization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jaceosidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.